molecular formula C19H28N2O3S B7719089 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide

Numéro de catalogue B7719089
Poids moléculaire: 364.5 g/mol
Clé InChI: XUAWJILUTLKGLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively inhibit the growth of cancer cells while sparing normal cells.

Mécanisme D'action

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide selectively inhibits Pol I transcription by binding to a specific DNA sequence within the rDNA promoter. This prevents the recruitment of Pol I to the promoter, leading to a decrease in ribosomal RNA synthesis and ultimately cell death. 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has also been shown to induce DNA damage and activate the p53 pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to inhibit ribosomal RNA synthesis in cancer cells, leading to a decrease in protein synthesis and cell death. It has also been shown to induce DNA damage and activate the p53 pathway, which can lead to cell cycle arrest and apoptosis. In addition, 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, potentially increasing their efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide is its selectivity for cancer cells, which allows for targeted therapy. It has also demonstrated efficacy against a wide range of cancer types, making it a promising candidate for combination therapy. However, 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which can be difficult to deliver to cells in vivo. In addition, its mechanism of action is complex and involves multiple pathways, which can make it challenging to study.

Orientations Futures

There are several future directions for research on 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide. One area of interest is the development of more efficient delivery methods, such as nanoparticle-based delivery systems. Another direction is the investigation of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide in combination with other chemotherapeutic agents, to determine optimal dosing and scheduling. Finally, further research is needed to fully understand the mechanism of action of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide and its potential for use in other diseases beyond cancer.

Méthodes De Synthèse

The synthesis of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide involves several steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with 2-methyl-N-propyl-1,3-propanediamine to form 5-nitro-2-methyl-N-propylbenzamide. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form the corresponding sulfonate derivative. Finally, the sulfonate is reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide.

Applications De Recherche Scientifique

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been extensively studied for its anti-cancer properties. It has been shown to selectively kill cancer cells by inhibiting Pol I transcription, which is upregulated in many cancer cells. 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, lung, and pancreatic cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-3-12-20-19(22)18-14-17(10-9-15(18)2)25(23,24)21-13-11-16-7-5-4-6-8-16/h7,9-10,14,21H,3-6,8,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAWJILUTLKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-methyl-N-propylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.